beta-Hydroxy-4-methylbenzenepropanenitrile
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Overview
Description
beta-Hydroxy-4-methylbenzenepropanenitrile: is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing beta-Hydroxy-4-methylbenzenepropanenitrile involves the aldol condensation of 4-methylbenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Grignard Reaction: Another approach involves the reaction of 4-methylbenzylmagnesium bromide with formaldehyde, followed by the addition of hydrogen cyanide. This method requires careful control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-Hydroxy-4-methylbenzenepropanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 4-methylbenzenepropanone or 4-methylbenzoic acid.
Reduction: 4-methylbenzenepropanamine.
Substitution: 4-methylbenzenepropanenitrile derivatives with various substituents.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: beta-Hydroxy-4-methylbenzenepropanenitrile is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.
Medicine:
Drug Development: Research into the pharmacological properties of this compound has led to the development of new drugs with potential therapeutic benefits.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which beta-Hydroxy-4-methylbenzenepropanenitrile exerts its effects involves interactions with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methylbenzenepropanenitrile: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
beta-Hydroxybenzenepropanenitrile: Lacks the methyl group, leading to variations in physical and chemical properties.
Uniqueness: beta-Hydroxy-4-methylbenzenepropanenitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10,12H,6H2,1H3 |
InChI Key |
HTMRHSQTWGSYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC#N)O |
Origin of Product |
United States |
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